molecular formula C14H8N4O2S2 B2653593 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865288-10-4

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2653593
CAS No.: 865288-10-4
M. Wt: 328.36
InChI Key: JFIZMWRIGHSBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and benzothiazole. These moieties are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.

    Introduction of the thiophene moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxadiazole intermediate.

    Formation of the benzothiazole ring: This can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Scientific Research Applications

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of three different heterocyclic moieties, which imparts a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-12(8-3-4-9-11(6-8)22-7-15-9)16-14-18-17-13(20-14)10-2-1-5-21-10/h1-7H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIZMWRIGHSBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.